The presence of three hydroxyl groups (OH) suggests potential for hydrogen bonding and interaction with biological molecules. Researchers might investigate its ability to bind to enzymes or receptors, potentially leading to the development of new drugs or probes for biological processes [].
Hydroxyl groups are known for their antioxidant properties. Scientists might study whether 1,1,1-Tris(4-hydroxyphenyl)ethane can scavenge free radicals and protect cells from oxidative damage [].
Aromatic rings and central ethane core provide a rigid structure. Researchers might explore its potential use in the development of new polymers or materials with specific properties [].
1,1,1-Tris(4-hydroxyphenyl)ethane is an organic compound with the molecular formula and a CAS number of 27955-94-8. It is commonly referred to as 4,4',4''-ethylidynetrisphenol. This compound is characterized by its three hydroxyl groups attached to phenyl rings, making it a polyphenolic compound. It appears as an off-white to tan powder and is known for its low solubility in water (approximately 25.2 mg/L) and relatively high density (specific gravity of 1.226) .
The synthesis of this compound typically involves the reaction of phenol with 4-hydroxyacetophenone or 2,4-pentanedione in the presence of a sulfonic acid catalyst and a mercaptan co-catalyst .
Several methods exist for synthesizing 1,1,1-tris(4-hydroxyphenyl)ethane:
1,1,1-Tris(4-hydroxyphenyl)ethane is primarily utilized in the following applications:
Several compounds share structural similarities with 1,1,1-tris(4-hydroxyphenyl)ethane:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| Bisphenol A | Two hydroxyl groups; widely used in plastics | |
| Tris(2-hydroxyethyl)amine | Triamine structure; used as a stabilizer | |
| Resveratrol | Polyphenolic; known for antioxidant properties |
Uniqueness of 1,1,1-Tris(4-hydroxyphenyl)ethane:
1,1,1-Tris(4-hydroxyphenyl)ethane is a trifunctional phenolic compound consisting of three hydroxyphenyl groups attached to a central ethane moiety [1]. According to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature, this compound is systematically named as 4-[1,1-bis(4-hydroxyphenyl)ethyl]phenol [2]. The compound is also known by several synonyms including 4,4',4''-(ethane-1,1,1-triyl)triphenol, 4,4',4''-ethylidynetrisphenol, and phenol, 4,4',4''-ethylidynetris- [3] [4].
The structural representation of 1,1,1-Tris(4-hydroxyphenyl)ethane features a central carbon atom bonded to three para-substituted phenol rings and one methyl group [5]. This arrangement creates a tetrahedral geometry around the central carbon atom, with the three hydroxyphenyl groups extending outward in a three-dimensional configuration [6]. The compound can be represented using various notations including Simplified Molecular Input Line Entry System (SMILES) notation: CC(c1ccc(O)cc1)(c2ccc(O)cc2)c3ccc(O)cc3 [7].
The International Chemical Identifier (InChI) representation for this compound is InChI=1S/C20H18O3/c1-20(14-2-8-17(21)9-3-14,15-4-10-18(22)11-5-15)16-6-12-19(23)13-7-16/h2-13,21-23H,1H3, which provides a standardized way to encode the molecular information [5] [4].
The molecular formula of 1,1,1-Tris(4-hydroxyphenyl)ethane is C20H18O3, indicating it contains 20 carbon atoms, 18 hydrogen atoms, and 3 oxygen atoms [1] [3]. The molecular weight of this compound is 306.36 g/mol, as determined by summing the atomic weights of all constituent atoms [2] [5].
The empirical formula, which represents the simplest whole-number ratio of atoms in the compound, is C20H18O3, identical to the molecular formula in this case [3]. This indicates that the compound cannot be reduced to a simpler ratio of elements [6]. The exact mass of the compound, calculated based on the most abundant isotopes of each element, is approximately 306.13 g/mol [5].
Table 1: Molecular Composition of 1,1,1-Tris(4-hydroxyphenyl)ethane
| Parameter | Value |
|---|---|
| Molecular Formula | C20H18O3 |
| Empirical Formula | C20H18O3 |
| Molecular Weight | 306.36 g/mol |
| Exact Mass | 306.13 g/mol |
| Number of Carbon Atoms | 20 |
| Number of Hydrogen Atoms | 18 |
| Number of Oxygen Atoms | 3 |
The structural analysis confirms that the compound consists of a central carbon atom (quaternary) bonded to a methyl group and three phenol rings, with each phenol ring containing a hydroxyl group at the para position [4]. This arrangement contributes to the unique chemical and physical properties of the compound, including its reactivity and conformational behavior [6].
1,1,1-Tris(4-hydroxyphenyl)ethane exists as a solid at room temperature (20°C) [1] [8]. The compound typically appears as a white to almost white crystalline powder or crystal [1] [9]. Under standard laboratory conditions, the substance presents with a well-defined crystalline morphology that contributes to its physical stability and handling characteristics [8].
Microscopic examination reveals that 1,1,1-Tris(4-hydroxyphenyl)ethane forms distinct crystalline structures with characteristic morphological features [10]. The crystals exhibit a regular arrangement pattern typical of organic compounds with multiple aromatic rings and hydroxyl functional groups [11]. This crystalline nature influences various physical properties including solubility, melting behavior, and optical characteristics .
The melting point of 1,1,1-Tris(4-hydroxyphenyl)ethane is approximately 246-248°C, with some sources reporting a more precise value of 248°C [1] [3] [2]. This relatively high melting point is characteristic of compounds with multiple aromatic rings and hydroxyl groups capable of forming hydrogen bonds [5]. The high melting temperature indicates significant intermolecular forces, particularly hydrogen bonding between the hydroxyl groups of adjacent molecules in the crystal lattice [13].
The boiling point of 1,1,1-Tris(4-hydroxyphenyl)ethane is reported to be approximately 531.8°C at standard pressure (760 mmHg) [3] [5] [11]. This elevated boiling point is consistent with the compound's molecular weight and extensive intermolecular hydrogen bonding capabilities [14]. The large difference between the melting and boiling points suggests a wide liquid range, though the compound may decompose before reaching its boiling point under normal atmospheric conditions [15].
Differential scanning calorimetry (DSC) studies of similar triphenolic compounds have shown characteristic thermal transitions that provide insights into the thermal behavior of 1,1,1-Tris(4-hydroxyphenyl)ethane [13]. These thermal properties are important considerations for processing and application development involving this compound [16].
1,1,1-Tris(4-hydroxyphenyl)ethane exhibits distinct solubility patterns across different solvents, primarily influenced by its triphenolic structure and hydrogen bonding capabilities [1] [8]. The compound is reported to be insoluble in water, with a specific solubility of approximately 25 mg/L at 20°C [1] [8]. This limited water solubility is attributed to the predominantly hydrophobic nature of the three phenyl rings, despite the presence of three hydroxyl groups .
In contrast, 1,1,1-Tris(4-hydroxyphenyl)ethane demonstrates good solubility in polar organic solvents [8]. It is readily soluble in methanol, showing only "very faint turbidity" in solution, indicating near-complete dissolution [9]. The compound also exhibits solubility in other polar organic solvents such as dichloroethane . This solubility pattern is consistent with the compound's ability to form hydrogen bonds with polar solvents through its hydroxyl groups [15].
Interestingly, research has shown that the hydrated form of some derivatives of 1,1,1-Tris(4-hydroxyphenyl)ethane can exhibit enhanced solubility in organic solvents such as acetone compared to the anhydrous form [17]. This suggests that water molecules may facilitate the solvation process in certain organic media by disrupting the intermolecular hydrogen bonding network within the crystal structure [17].
Table 2: Solubility Parameters of 1,1,1-Tris(4-hydroxyphenyl)ethane in Various Solvents
| Solvent | Solubility | Temperature |
|---|---|---|
| Water | 25 mg/L (insoluble) | 20°C |
| Methanol | Soluble (very faint turbidity) | Room temperature |
| Dichloroethane | Soluble | Room temperature |
The density of 1,1,1-Tris(4-hydroxyphenyl)ethane is approximately 1.252 g/cm³ at standard conditions [3] [15]. This value is consistent with other aromatic compounds containing multiple hydroxyl groups [14]. The relatively high density can be attributed to efficient packing of the molecules in the solid state, facilitated by intermolecular hydrogen bonding and π-π stacking interactions between the aromatic rings [15].
Regarding optical properties, 1,1,1-Tris(4-hydroxyphenyl)ethane has a refractive index of approximately 1.655 [14]. This relatively high refractive index is characteristic of compounds with multiple aromatic rings, which contribute to increased polarizability and light-bending properties [14]. The compound does not exhibit significant optical activity as it does not contain chiral centers [6].
UV-visible spectroscopic studies of 1,1,1-Tris(4-hydroxyphenyl)ethane and its derivatives have shown characteristic absorption patterns [18] [17]. The compound typically exhibits absorption maxima in the ultraviolet region due to the presence of the aromatic rings and hydroxyl groups [17]. These spectral properties are important for analytical identification and purity assessment of the compound [18].
The optical properties of 1,1,1-Tris(4-hydroxyphenyl)ethane make it suitable for various applications where light interaction is important [17]. The compound's derivatives have been investigated as UV light stabilizers, with specific modifications to enhance their photoprotective properties [17].
The conformational analysis of 1,1,1-Tris(4-hydroxyphenyl)ethane reveals important structural features that influence its physical and chemical properties [6]. The central carbon atom, bonded to three hydroxyphenyl groups and one methyl group, adopts a tetrahedral geometry with approximately 109.5° bond angles [6] [7]. This tetrahedral arrangement allows for rotational freedom of the phenyl rings around the single bonds connecting them to the central carbon atom [19].
Molecular modeling studies suggest that the three hydroxyphenyl groups can adopt various conformations through rotation around the C-C bonds connecting them to the central carbon [6]. The preferred conformations are influenced by steric interactions between the phenyl rings and electronic effects from the hydroxyl groups [19]. In the lowest energy conformation, the phenyl rings are oriented to minimize steric hindrance while optimizing potential intramolecular hydrogen bonding interactions [6] [19].
The presence of the para-hydroxyl groups on each phenyl ring introduces additional conformational considerations [19]. These hydroxyl groups can rotate around the C-O bonds, adopting orientations that facilitate hydrogen bonding with neighboring molecules in the solid state or with solvent molecules in solution [19]. The conformational flexibility of 1,1,1-Tris(4-hydroxyphenyl)ethane contributes to its ability to form various crystal structures and influences its solubility properties [20].
The crystal structure of 1,1,1-Tris(4-hydroxyphenyl)ethane has been determined using X-ray crystallography techniques, revealing important insights into its three-dimensional arrangement in the solid state [20] [21]. The compound crystallizes in a specific space group that accommodates the tetrahedral arrangement of the central carbon atom and the three hydroxyphenyl groups [21]. The crystal packing is significantly influenced by intermolecular hydrogen bonding between the hydroxyl groups of adjacent molecules [20].
X-ray diffraction studies have shown that 1,1,1-Tris(4-hydroxyphenyl)ethane can form adducts with various molecules, resulting in complex crystal structures [20]. For example, an adduct with 1,2-bis(4-pyridyl)ethane crystallizes in the P space group with the bipyridyl component positioned across an inversion center [20]. In this structure, the tris-phenol molecules are linked by O-H···O hydrogen bonds to form sheets built from R(38) rings, and symmetry-related pairs of sheets are linked by the bipyridyl molecules via O-H···N hydrogen bonds to form open bilayers [20].
The crystal structure determination has also revealed that each bilayer in these adducts is interwoven with two adjacent bilayers, forming a continuous three-dimensional structure [20]. This interwoven arrangement contributes to the stability of the crystal and influences the physical properties of the compound [20] [21]. Similar interwoven structures have been observed in adducts with other molecules, such as 1,2-bis(4-pyridyl)ethene-methanol, where the molecules are linked by O-H···O and O-H···N hydrogen bonds into three interwoven three-dimensional frameworks [20].
Studies on the orientation of hydroxyphenyl groups in 1,1,1-Tris(4-hydroxyphenyl)ethane have provided valuable insights into the spatial arrangement of these functional groups and their influence on the compound's properties [19]. The para-substituted hydroxyl groups on each phenyl ring are positioned to maximize their separation and minimize steric hindrance [19]. This arrangement allows for optimal intermolecular interactions in the solid state and influences the compound's reactivity patterns [19] [22].
Research on similar triphenolic compounds has shown that the orientation of hydroxyl groups significantly affects the rigidity of the molecular architecture and the number of potential hydrogen bonding sites [19]. The hydroxyphenyl groups in 1,1,1-Tris(4-hydroxyphenyl)ethane are oriented in a way that provides a rigid framework while maintaining the reactivity of the hydroxyl groups [19]. This orientation contributes to the compound's thermal stability and its ability to form complex hydrogen-bonded networks in the solid state [19] [22].
In crystal structures of 1,1,1-Tris(4-hydroxyphenyl)ethane and related compounds, the hydroxyphenyl groups often adopt specific orientations that facilitate the formation of hydrogen bonds with neighboring molecules [20] [22]. These hydrogen bonding patterns can result in the formation of complex three-dimensional networks with unique structural features [20]. The orientation of the hydroxyphenyl groups also influences the compound's ability to form co-crystals and adducts with other molecules, as demonstrated by studies on its interactions with various nitrogen-containing compounds [20] [21].
The three hydroxyl groups in 1,1,1-Tris(4-hydroxyphenyl)ethane exhibit characteristic reactivity patterns that are fundamental to the compound's chemical behavior . These phenolic hydroxyl groups can participate in various reactions typical of phenols, including electrophilic aromatic substitution, oxidation, and nucleophilic reactions . The para position of the hydroxyl groups relative to the central carbon enhances their reactivity through electronic effects .
The hydroxyl groups in 1,1,1-Tris(4-hydroxyphenyl)ethane can undergo substitution reactions to form ethers or esters . These reactions typically involve the nucleophilic oxygen atom of the hydroxyl group attacking electrophilic centers in reagents such as alkyl halides or acyl chlorides . The reactivity of the hydroxyl groups can be influenced by the electronic effects of the other substituents and by steric considerations arising from the tetrahedral arrangement around the central carbon atom [19].
Oxidation reactions involving the hydroxyl groups can lead to the formation of quinones or related oxidized products . These transformations are important in understanding the compound's behavior under oxidative conditions and its potential applications in various chemical processes [24]. The hydroxyl groups can also participate in hydrogen bonding interactions, which influence the compound's solubility, crystal structure, and interactions with other molecules .
1,1,1-Tris(4-hydroxyphenyl)ethane demonstrates good stability under standard environmental conditions [15] [24]. The compound is generally stable at room temperature when stored properly, though it is recommended to keep it in a cool and dark place for optimal preservation [1] [8]. This stability is attributed to the compound's rigid molecular structure and the absence of highly reactive functional groups that might undergo spontaneous decomposition [15].
Under thermal stress, 1,1,1-Tris(4-hydroxyphenyl)ethane exhibits characteristic decomposition patterns [15] [16]. Thermogravimetric analysis (TGA) of similar triphenolic compounds has shown that significant weight loss typically begins at temperatures well above 200°C, indicating good thermal stability [16]. The decomposition process may involve the cleavage of phenolic groups, as observed in related compounds [16].
The compound shows sensitivity to oxidizing agents, with which it may react to form various oxidation products [15] [24]. It is therefore recommended to avoid storing or handling 1,1,1-Tris(4-hydroxyphenyl)ethane near oxidizing agents [10] [24]. Under normal atmospheric conditions, the compound does not undergo significant oxidation, contributing to its stability during storage and handling [15] [24].
In aqueous environments, 1,1,1-Tris(4-hydroxyphenyl)ethane exhibits limited solubility and relatively slow dissolution rates [1] [8]. The compound's stability in water is influenced by pH, with potential changes in solubility and reactivity under strongly acidic or basic conditions due to protonation or deprotonation of the hydroxyl groups [15] [25].
The acid-base behavior of 1,1,1-Tris(4-hydroxyphenyl)ethane is primarily determined by the three phenolic hydroxyl groups, which can undergo deprotonation to form phenoxide ions [26] [27]. The pKa value for phenol itself is approximately 10.0, indicating that it is a weak acid [26] [27]. For 1,1,1-Tris(4-hydroxyphenyl)ethane, the predicted pKa value is approximately 10.02±0.10, which is consistent with the typical acidity of phenolic compounds [28].
The acid-base behavior of phenolic compounds is influenced by various factors, including electronic effects and hydrogen bonding capabilities [26] [29]. In the case of 1,1,1-Tris(4-hydroxyphenyl)ethane, the presence of three hydroxyl groups on separate phenyl rings results in a compound with multiple acidic sites [26] [25]. The deprotonation of these hydroxyl groups can occur sequentially, with the first deprotonation being the most favorable due to the negative charge repulsion in subsequent deprotonations [27] [25].
Studies on substituted phenols have shown that the position of substituents relative to the hydroxyl group significantly affects the acidity [26] [29]. Para-substituted phenols, like the hydroxyphenyl groups in 1,1,1-Tris(4-hydroxyphenyl)ethane, typically have pKa values similar to unsubstituted phenol when the substituent is not strongly electron-withdrawing or electron-donating [27] [29]. The acid-base behavior of 1,1,1-Tris(4-hydroxyphenyl)ethane is important for understanding its interactions with other compounds and its potential applications in various chemical processes [25] [30].
Table 3: Comparison of pKa Values for Phenolic Compounds
| Compound | pKa Value |
|---|---|
| Phenol | 10.0 |
| 1,1,1-Tris(4-hydroxyphenyl)ethane | 10.02±0.10 (predicted) |
| 4-Chlorophenol | 9.38 |
| 4-Nitrophenol | 7.15 |
Environmental Hazard